
4'-Bromo-2-nitrobiphenyl
Overview
Description
4’-Bromo-2-nitrobiphenyl is an organic compound with the molecular formula C12H8BrNO2 and a molecular weight of 278.10 g/mol . It is a biphenyl derivative where a bromine atom is substituted at the 4’ position and a nitro group at the 2 position of the biphenyl structure. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
4’-Bromo-2-nitrobiphenyl can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-dibromo-2-nitrobenzene with phenylboronic acid in the presence of a palladium catalyst (tetrakis(triphenylphosphine)palladium(0)) and sodium carbonate in a mixture of toluene, ethanol, and water. The reaction is typically carried out under reflux conditions for 24 hours, yielding the desired product with a high yield of 92% .
Chemical Reactions Analysis
4’-Bromo-2-nitrobiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include palladium catalysts, sodium carbonate, and various solvents like toluene and ethanol . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4’-Bromo-2-nitrobiphenyl is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in studies involving molecular interactions and biological assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Bromo-2-nitrobiphenyl involves its interaction with molecular targets through its bromine and nitro substituents. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4’-Bromo-2-nitrobiphenyl can be compared with other similar compounds such as:
4-Bromo-4’-nitrobiphenyl: Similar structure but with different substitution patterns, leading to different chemical properties and reactivity.
4-Bromo-4’-cyanobiphenyl: Contains a cyano group instead of a nitro group, resulting in different applications and reactivity.
4-Bromobiphenyl: Lacks the nitro group, making it less reactive in certain chemical reactions.
These comparisons highlight the unique properties of 4’-Bromo-2-nitrobiphenyl, particularly its combination of bromine and nitro substituents, which confer specific reactivity and applications.
Biological Activity
4'-Bromo-2-nitrobiphenyl, with the molecular formula C₁₂H₈BrNO₂, is an organic compound characterized by a biphenyl structure where one phenyl ring carries a bromine atom and the other a nitro group. This unique substitution pattern imparts distinct electronic properties and biological activities to the compound. The following sections will explore its biological activity, including interactions with molecular targets, potential applications in drug metabolism, and comparisons with structurally similar compounds.
The compound's structure leads to interesting reactivity due to the presence of both electron-withdrawing (nitro) and electron-donating (bromine) groups. This duality can influence its behavior in biological systems, particularly in interactions with enzymes and receptors.
Property | Value |
---|---|
Molecular Weight | 278.1 g/mol |
Melting Point | 70-72 °C |
Solubility | Soluble in organic solvents |
Interaction with Cytochrome P450 Enzymes
Research indicates that this compound acts as a substrate for certain cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction suggests potential implications for toxicity studies and drug design. The compound's ability to modulate enzyme activity could be leveraged in pharmacological applications, particularly in understanding metabolic pathways involving xenobiotics.
Antioxidant Activity
The antioxidant potential of compounds similar to this compound has been documented extensively. The presence of the nitro group can enhance the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress. This property is particularly relevant in the context of various diseases where oxidative damage plays a critical role .
Case Studies
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Cytochrome P450 Interaction Study
- Objective : To evaluate the interaction of this compound with cytochrome P450 enzymes.
- Findings : The compound was shown to influence the activity of CYP1A2 and CYP3A4 enzymes, indicating its potential role in drug metabolism.
- : Understanding these interactions can aid in predicting drug-drug interactions involving this compound.
-
Antioxidant Efficacy Assessment
- Objective : To assess the antioxidant activity of this compound using DPPH radical scavenging assays.
- Findings : The compound exhibited moderate scavenging activity comparable to known antioxidants.
- : Its antioxidant properties could be beneficial in formulations aimed at reducing oxidative stress-related conditions.
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
4-Bromo-2-nitrobiphenyl | Nitro group at ortho position | Increased polarity affects solubility and reactivity |
4-Bromo-4'-nitrobiphenyl | Nitro group at para position | Exhibits interesting crystal properties |
4-Bromobiphenyl | Lacks nitro group | Less reactive compared to nitro-substituted variants |
The comparison highlights the unique characteristics of this compound, particularly its combination of bromine and nitro substituents that confer specific reactivity patterns and applications not found in other similar compounds.
Q & A
Basic Research Questions
Q. What are the molecular formula and molecular weight of 4'-Bromo-2-nitrobiphenyl?
- Answer: The molecular formula is C₁₂H₈BrNO₂ , with a molecular weight of 278.10 g/mol . These values are critical for stoichiometric calculations and characterizing synthetic yields. The compound's bromine and nitro substituents influence its reactivity and solubility in polar solvents .
Q. What synthetic methodologies are commonly employed for preparing this compound?
- Answer: Key methods include:
- Cross-coupling reactions (e.g., Suzuki-Miyaura) using brominated aryl halides and nitrophenyl boronic acids. Precursors like 4'-bromobiphenyl derivatives (e.g., 4'-Bromobiphenyl-2-carboxylic acid) are often functionalized via nitration or halogenation .
- Electrophilic aromatic substitution to introduce nitro groups at the ortho position of brominated biphenyl frameworks. Reaction conditions (e.g., HNO₃/H₂SO₄) must be optimized to avoid over-nitration .
Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Answer:
- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic proton splitting due to bromine and nitro groups).
- X-ray crystallography : Software like SHELXL refines crystal structures, while ORTEP-III generates thermal ellipsoid diagrams to visualize molecular geometry and packing .
- Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the electronic properties of this compound?
- Answer: Density Functional Theory (DFT) calculations, such as those using the Colle-Salvetti correlation-energy model, predict electron density distributions, HOMO-LUMO gaps, and charge transfer behavior. These insights guide applications in organic electronics or catalysis by correlating structure with reactivity .
Q. How should researchers address contradictions in crystallographic data for brominated biphenyl derivatives?
- Answer:
- Refinement protocols : Use SHELXL to iteratively adjust parameters (e.g., thermal displacement factors) while cross-validating with spectroscopic data.
- Data validation : Compare experimental bond lengths/angles with DFT-optimized geometries. For example, deviations in the chromene unit planarity (r.m.s. >0.2 Å) may indicate steric strain or intermolecular interactions .
Q. What mechanistic insights can be gained from studying the reactivity of this compound in cross-coupling reactions?
- Answer:
- Intermediate analysis : Monitor reaction pathways using LC-MS to detect palladium complexes (e.g., Pd⁰/Pd²⁺ species) during Suzuki couplings.
- Steric effects : The nitro group’s ortho position may hinder transmetalation steps, requiring bulky ligands (e.g., triphenylphosphine) to enhance efficiency .
Q. How does the substitution pattern influence the compound’s supramolecular interactions?
- Answer: X-ray studies of analogs (e.g., 3-(4-Bromophenyl)-4-[2-(4-nitrophenyl)hydrazinyl]furan-2(5H)-one) reveal halogen bonding (Br···O/N) and π-π stacking between nitro and aromatic groups. These interactions dictate crystal packing and solubility .
Q. Methodological Notes
- Contradiction resolution : Cross-validate analytical data (e.g., NMR vs. X-ray) and apply statistical tools (e.g., R-factors in crystallography) to resolve discrepancies .
- Safety protocols : Handle brominated nitro compounds in fume hoods due to potential toxicity. Stability studies (TGA/DSC) are recommended for long-term storage .
Properties
IUPAC Name |
1-(4-bromophenyl)-2-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO2/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14(15)16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAHHCNTAZYUAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618899 | |
Record name | 4'-Bromo-2-nitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35450-34-1 | |
Record name | 4'-Bromo-2-nitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 35450-34-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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